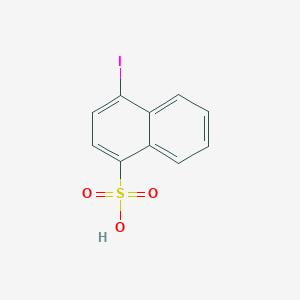

4-Iodonaphthalene-1-sulfonic acid

Description

Properties

IUPAC Name |

4-iodonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQGGFGAIYGADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569873 | |

| Record name | 4-Iodonaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162109-21-9 | |

| Record name | 4-Iodonaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways to 4 Iodonaphthalene 1 Sulfonic Acid

Direct Sulfonation Approaches

Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto a 1-iodonaphthalene (B165133) precursor. While seemingly straightforward, this approach is complicated by the regiochemical outcomes of electrophilic substitution on the naphthalene (B1677914) nucleus.

Electrophilic Aromatic Sulfonation of Iodonaphthalene Precursors

The direct sulfonation of 1-iodonaphthalene with sulfonating agents such as concentrated sulfuric acid or oleum (B3057394) is an example of electrophilic aromatic substitution. In naphthalene, the alpha-positions (1, 4, 5, and 8) are more reactive towards electrophiles than the beta-positions (2, 3, 6, and 7) due to the greater stabilization of the carbocation intermediate formed during the reaction.

However, the substituent already present on the ring exerts a significant directing influence. The iodine atom is an ortho-, para-directing deactivator. In the case of 1-iodonaphthalene, this would direct incoming electrophiles to the 2- and 4-positions (ortho) and the 5- and 7-positions (para-like, in the adjacent ring). The sulfonation of 1-substituted naphthalenes, particularly with deactivating groups, often leads to substitution in the other ring, primarily at the 5- and 8-positions. Therefore, direct sulfonation of 1-iodonaphthalene is expected to yield a mixture of isomers, with 4-iodonaphthalene-1-sulfonic acid not necessarily being the major product. The reaction is governed by both kinetic and thermodynamic factors, which can influence the product distribution. shokubai.orgaskfilo.comresearchgate.net

Chlorosulfonation as a Route to Sulfonyl Chlorides and Subsequent Hydrolysis

An alternative to direct sulfonation is chlorosulfonation, typically using chlorosulfonic acid (ClSO₃H). This reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the aromatic ring. The resulting 4-iodonaphthalene-1-sulfonyl chloride could then be hydrolyzed to the desired sulfonic acid. This two-step method offers the advantage that sulfonyl chlorides are often easier to purify than sulfonic acids.

The regioselectivity of chlorosulfonation on 1-iodonaphthalene would face the same challenges as direct sulfonation, with the directing effect of the iodo group leading to a potential mixture of isomeric sulfonyl chlorides. The formation of the desired 4-iodo-1-sulfonyl chloride isomer would likely not be exclusive.

Regioselective Considerations in Naphthalene Sulfonation Processes

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control. At lower temperatures (around 80°C), the reaction is under kinetic control and preferentially forms naphthalene-1-sulfonic acid because the attack at the α-position has a lower activation energy. askfilo.com At higher temperatures (around 160°C), the reaction is under thermodynamic control, and the more stable naphthalene-2-sulfonic acid is the major product, as the 1-sulfonic acid can revert to naphthalene and then re-sulfonate at the 2-position. shokubai.org

When a substituent is present, as in 1-iodonaphthalene, the situation is more complex. The iodine atom is deactivating, making the reaction slower than with naphthalene itself. Its ortho-, para-directing effect competes with the intrinsic reactivity of the naphthalene ring positions. Steric hindrance from the peri-position (the 8-position relative to the substituent at position 1) can also influence the outcome, often disfavoring substitution at that position. This complex interplay of electronic and steric factors makes it challenging to achieve high regioselectivity for the 4-position through direct sulfonation of 1-iodonaphthalene.

Synthesis via Functional Group Interconversions

A more strategic and regioselective approach to synthesizing 4-Iodonaphthalene-1-sulfonic acid involves modifying a functional group on a naphthalene-1-sulfonic acid that already has the desired substitution pattern. The most viable pathway begins with 4-aminonaphthalene-1-sulfonic acid (naphthionic acid).

This multi-step synthesis involves:

Sulfonation of 1-Naphthylamine: 1-Naphthylamine is sulfonated using sulfuric acid. This reaction, often carried out by heating the amine sulfate (B86663) salt (the "baking process"), yields 4-aminonaphthalene-1-sulfonic acid with high selectivity. google.comwikipedia.org

Diazotization of 4-Aminonaphthalene-1-sulfonic acid: The amino group of naphthionic acid is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a mineral acid. nih.gov

Iodination of the Diazonium Salt: The diazonium group is then replaced by an iodine atom. This is typically achieved through a Sandmeyer-type reaction, by treating the diazonium salt solution with a solution of potassium iodide. wikipedia.orgorganic-chemistry.org The nitrogen gas is liberated, and the iodo group takes its place on the ring.

This pathway is generally preferred as it provides unambiguous control over the regiochemistry, delivering the desired 4-iodo-1-sulfonic acid isomer.

| Step | Reactant | Reagents | Product | Typical Conditions |

| 1 | 1-Naphthylamine | H₂SO₄ | 4-Aminonaphthalene-1-sulfonic acid | Heating (baking process) |

| 2 | 4-Aminonaphthalene-1-sulfonic acid | NaNO₂, HCl(aq) | 4-Sulfonaphthalene-1-diazonium chloride | 0-5 °C |

| 3 | 4-Sulfonaphthalene-1-diazonium chloride | KI(aq) | 4-Iodonaphthalene-1-sulfonic acid | Room temperature to gentle warming |

Hydrolytic Conversion of 4-Iodonaphthalene-1-sulfonyl Chloride

Should 4-iodonaphthalene-1-sulfonyl chloride be available, for instance, through the chlorosulfonation route mentioned earlier (2.1.2) followed by separation of the desired isomer, its conversion to the sulfonic acid is straightforward. The hydrolysis of aromatic sulfonyl chlorides to their corresponding sulfonic acids can be readily achieved by treatment with water or dilute aqueous alkali. researchgate.net The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ion on the electrophilic sulfur atom.

Emerging and Sustainable Synthetic Protocols

The development of environmentally benign and atom-economical synthetic methods is a cornerstone of modern organic chemistry. For a target molecule like 4-Iodonaphthalene-1-sulfonic acid, this involves exploring pathways that minimize steps, reduce waste, and employ catalytic systems over stoichiometric reagents. Key strategies include the design of one-pot reactions that combine multiple transformations and the discovery of novel catalysts that promote sulfonation and iodination under mild conditions.

One-Pot Synthetic Strategies for Sulfonated Naphthalene Derivatives

One-pot synthesis, wherein reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach avoids the lengthy separation and purification procedures of intermediate compounds, thus saving time and materials.

While a direct one-pot synthesis for 4-Iodonaphthalene-1-sulfonic acid is not prominently featured in current literature, emerging strategies for the synthesis of related sulfonamides and sulfonyl halides from unactivated starting materials highlight the potential of this approach. For instance, a recently developed method leverages copper ligand-to-metal charge transfer (LMCT) to convert aromatic carboxylic acids into sulfonyl chlorides in a one-pot fashion, which are then aminated to form sulfonamides. nih.govprinceton.edu This decarboxylative halosulfonylation strategy represents a significant departure from classical methods and could potentially be adapted. A hypothetical one-pot process for a halo-naphthalenesulfonic acid might involve the sequential, catalyst-controlled introduction of both iodo- and sulfonic acid functionalities onto the naphthalene scaffold without isolating intermediates.

Another approach involves multi-component reactions (MCRs) catalyzed by organocatalysts. For example, phthalimide-N-sulfonic acid has been used as an efficient, solid acid organocatalyst for the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, demonstrating the power of one-pot methods in functionalizing naphthalene derivatives. researchgate.net Such strategies underscore the ongoing efforts to create complex molecules from simple precursors in a single, efficient operation.

Catalytic Approaches in the Preparation of Naphthalenesulfonic Acids

Catalytic methods are at the forefront of sustainable chemical synthesis, offering pathways with high efficiency, selectivity, and reduced environmental impact. The preparation of naphthalenesulfonic acids and their derivatives can be significantly improved through the use of novel catalytic systems for both the sulfonation and iodination steps.

Catalytic Sulfonation using Ionic Liquids

Traditional sulfonation of aromatic compounds often requires harsh reagents like fuming sulfuric acid or sulfur trioxide, leading to side reactions and waste. shokubai.org An emerging sustainable alternative is the use of ionic liquids (ILs) as both solvents and catalysts for sulfonation. google.comgoogle.com Ionic liquids, particularly those with hydrogensulfate anions, can facilitate the clean and efficient sulfonation of aromatic compounds like benzene (B151609) and toluene (B28343) with sulfur trioxide, often leading to near-quantitative yields of the corresponding sulfonic acids. google.com

A key advantage of this methodology is the ease of product separation and the potential for recycling the ionic liquid, which aligns with the principles of green chemistry. google.com The reaction proceeds smoothly, often at room temperature, and avoids the formation of by-products commonly seen in conventional methods. google.com This catalytic approach could conceivably be applied to the sulfonation of 1-iodonaphthalene to selectively produce 4-Iodonaphthalene-1-sulfonic acid.

| Aromatic Compound | Sulfonating Agent | Ionic Liquid | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzene | SO₃ | [emim][HSO₄] | 25 | 48 | 99 | google.com |

| Toluene | SO₃ | [emim][HSO₄] | 25 | 24 | 98 | google.com |

| Toluene | SO₃ | [C₁₀mim][OTf] | 25 | 24 | 99 | google.com |

Catalytic Iodination of Aromatic Rings

The introduction of an iodine atom onto an aromatic ring typically requires an electrophilic iodine source and often involves stoichiometric activators or harsh conditions. Modern catalytic methods offer milder and more selective alternatives. Organocatalysis, for instance, provides a metal-free approach to iodination.

One such method employs thiourea-based catalysts for the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. organic-chemistry.org This reaction proceeds under mild conditions in acetonitrile (B52724) and demonstrates high regioselectivity and functional group tolerance. The proposed mechanism involves the activation of DIH by the thiourea (B124793) catalyst, facilitating the electrophilic attack on the aromatic ring. organic-chemistry.org This strategy could be applied to the regioselective iodination of naphthalene-1-sulfonic acid.

Another sustainable approach involves using inexpensive and environmentally benign reagents. A protocol for the iodination of activated aromatics using potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature has been reported. organic-chemistry.org This acid-free method is compatible with various functional groups and represents a greener alternative to traditional iodination procedures.

| Substrate | Iodine Source | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Anisole | DIH | Thiourea derivative | Acetonitrile | 1 min | 96 | organic-chemistry.org |

| 1,3-Dimethoxybenzene | DIH | Thiourea derivative | Acetonitrile | 1 min | 99 | organic-chemistry.org |

| N-Phenylacetamide | DIH | Thiourea derivative | Acetonitrile | 1 min | 98 | organic-chemistry.org |

| Phenol | KI / (NH₄)₂S₂O₈ | None | aq. Methanol | 1 h | 88 | organic-chemistry.org |

Chemical Reactivity and Derivatization Chemistry of 4 Iodonaphthalene 1 Sulfonic Acid

Reactivity Governed by the Naphthalene (B1677914) Core and Substituents

The naphthalene system, with its fused aromatic rings, is inherently susceptible to a range of chemical transformations. However, the presence of both an iodo and a sulfonic acid group significantly modulates this reactivity, directing the course of subsequent reactions.

In electrophilic aromatic substitution (SEAr) reactions, an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The substituents already present on the ring play a crucial role in determining the rate and regioselectivity of the substitution. Both the iodine atom and the sulfonic acid group are deactivating, meaning they decrease the rate of electrophilic substitution compared to unsubstituted naphthalene.

The sulfonic acid group is a meta-director, channeling incoming electrophiles to the positions meta to itself (C5 and C7). Conversely, halogens like iodine are ortho-, para-directors. In the case of 4-iodonaphthalene-1-sulfonic acid, the iodine at C4 would direct incoming electrophiles to the ortho position (C3) and the para position (which is occupied by the sulfonic acid group at C1 is not relevant, but the other para-related position across the ring system is C5).

The combination of these directing effects leads to a complex substitution pattern. The iodine atom deactivates the ring to which it is attached. oup.com Therefore, electrophilic attack is more likely to occur on the unsubstituted ring, primarily at the C5 and C7 positions, influenced by the meta-directing sulfonic acid group. However, the activating effect of the naphthalene system itself means that substitution on the substituted ring, though slower, is still possible, likely at the C3 position (ortho to iodine and meta to the sulfonic acid group). The precise outcome often depends on the specific electrophile and reaction conditions.

Disproportionation is a specific type of redox reaction where a species of an intermediate oxidation state is converted into two different species, one with a higher and one with a lower oxidation state. wikipedia.orggeeksforgeeks.org In the context of iodonaphthalene systems, this phenomenon can be observed under strong acidic conditions, such as in the presence of sulfuric acid.

Studies on the behavior of iodoarenes in sulfuric acid have shown that compounds like 1-iodonaphthalene (B165133) can undergo disproportionation to yield diiodonaphthalene. oup.com This reaction is thought to proceed via an electrophilic attack by a protonated species at the carbon atom bearing the iodine. This leads to the transfer of an iodine cation (I+) to a second molecule of the iodoarene, resulting in a diiodo- and a de-iodinated (naphthalene) species. For 4-iodonaphthalene-1-sulfonic acid, a similar process could occur, although the strong deactivation by the sulfonic acid group might influence the reaction rate. The stability of the sulfonic acid derivatives in sulfuric acid suggests that a protonated sulfonic acid is an unlikely iodinating species. oup.com The structural requirements for this electrophilic attack at the iodo-substituted carbon are critical, explaining why only certain isomers, like 1-iodonaphthalene, readily undergo this rearrangement. oup.com

Nucleophilic Substitution and Coupling Reactions of Derivatives

The carbon-iodine bond in 4-iodonaphthalene-1-sulfonic acid and its derivatives is a key site for a variety of powerful bond-forming reactions, particularly those catalyzed by transition metals.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnobelprize.org The iodo-substituent of the 4-iodonaphthalene moiety makes it an excellent substrate for these reactions due to the high reactivity of the C-I bond in the key oxidative addition step to a Pd(0) catalyst. nobelprize.org

Aryl iodides are common starting materials for a range of these transformations. lookchem.com Derivatives of 4-iodonaphthalene-1-sulfonic acid can participate in several well-known coupling reactions.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | General Utility |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids) | C-C | Synthesis of biaryls and substituted aromatics. mdpi.comuwindsor.ca |

| Stille | Organotin compounds (organostannanes) | C-C | Versatile C-C bond formation with tolerance for many functional groups. lookchem.com |

| Heck | Alkenes | C-C | Arylation of alkenes to form substituted olefins. nih.gov |

| Sonogashira | Terminal alkynes | C-C (sp2-sp) | Synthesis of aryl-substituted alkynes. nih.gov |

| Negishi | Organozinc compounds | C-C | Highly effective for constructing complex molecules. nobelprize.orgmdpi.com |

| Kumada | Grignard reagents (organomagnesium) | C-C | Early example of transition-metal-catalyzed cross-coupling. nih.gov |

These reactions provide robust pathways to elaborate the 4-iodonaphthalene-1-sulfonic acid scaffold, introducing a wide array of organic fragments at the C4 position.

The carbon-sulfur (C-S) bond is a vital linkage in numerous biologically active molecules and functional materials. nih.gov The chemistry of the sulfonic acid group in 4-iodonaphthalene-1-sulfonic acid is central to this topic. While the formation of the sulfonic acid itself is an electrophilic aromatic sulfonation, masterorganicchemistry.comyoutube.com other reactions involve the C-S bond.

One key reaction is desulfonation, the reverse of sulfonation, which involves the cleavage of the C-S bond upon heating with dilute aqueous acid, regenerating the parent arene. libretexts.orgwikipedia.org More synthetically useful is the transformation of the sulfonic acid group. For instance, fusion with sodium hydroxide (B78521) followed by acidification can convert naphthalene sulfonic acids to naphthols, replacing the C-S bond with a C-O bond. wikipedia.org

Direct formation of other C-S bonds from the sulfonic acid is also possible. For example, reduction of naphthalene-1-sulfonic acid with reagents like triphenylphosphine (B44618) can yield the corresponding 1-naphthalenethiol, directly converting the C-SO3H group to a C-SH group. wikipedia.org Furthermore, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful strategy for C-S bond formation, often using organosulfur compounds as coupling partners. dicp.ac.cn Mechanistic studies in this area often focus on the oxidative addition of a C-S bond to a low-valent metal center. dicp.ac.cn

While palladium catalysis is highly effective, there is growing interest in developing transition-metal-free coupling reactions to enhance sustainability and reduce costs. pcimag.com These methods are particularly relevant for the activation of iodoarenes like 4-iodonaphthalene-1-sulfonic acid. rsc.orgresearchgate.net

Several strategies have emerged for the activation of the aryl-iodine bond without transition metals:

Base-Promoted Homolytic Aromatic Substitution (BHAS): In the presence of a strong base like potassium tert-butoxide, iodoarenes can react with arenes to form biaryls. These reactions are thought to proceed through radical intermediates. rsc.org

Organic Super-Electron-Donors: Potent organic electron donors can reduce aryl iodides to aryl radicals, initiating a radical chain reaction for C-C bond formation. rsc.orgnih.gov Deprotonated N-benzyl ketimines, for example, can act as "super-electron-donors". nih.gov

Hypervalent Iodine Chemistry: Aryl iodides can be converted into diaryliodonium salts, which are highly reactive intermediates. These salts can then participate in coupling reactions, transferring an aryl group to a nucleophile. This approach leverages the unique properties of iodine in a higher oxidation state to facilitate bond formation. pcimag.com

Photochemical and Electrochemical Activation: The aryl-iodine bond can be cleaved using light (photolysis) or electricity (electrolysis) to generate reactive aryl radical or aryl anion intermediates, which can then be trapped by various reagents. researchgate.net

Table 2: Summary of Transition-Metal-Free Iodoarene Activation Strategies

| Activation Strategy | Key Reagents/Conditions | Reactive Intermediate |

|---|---|---|

| Base-Promoted Coupling | Strong base (e.g., KOtBu), additives | Aryl radical |

| Organic Electron Donors | Heterocyclic donors, 2-azaallyl anions | Aryl radical |

| Hypervalent Iodine | Oxidation to diaryliodonium salts | Aryl cation-like species, aryl radical |

| Photo-induced Activation | UV/Visible light, with/without photocatalyst | Aryl radical |

These evolving methods offer powerful and greener alternatives to traditional catalysis for the derivatization of 4-iodonaphthalene-1-sulfonic acid and related iodoarenes. pcimag.comresearchgate.net

Formation of Diverse Functional Derivatives

Synthesis of 4-Iodonaphthalene-1-sulfonyl Halides

The conversion of sulfonic acids or their salts into sulfonyl halides is a fundamental step in the derivatization chemistry of 4-iodonaphthalene-1-sulfonic acid. The most common derivatives are the sulfonyl chlorides, which serve as reactive intermediates for the introduction of the 4-iodonaphthalenesulfonyl moiety onto other molecules.

The synthesis of 4-iodonaphthalene-1-sulfonyl chloride is typically achieved by treating the corresponding sodium sulfonate salt with a halogenating agent. A well-established method involves the use of phosphorus pentachloride (PCl₅). oup.com In this reaction, the sodium salt of 4-iodonaphthalene-1-sulfonic acid is reacted with PCl₅, leading to the substitution of the hydroxyl group of the sulfonic acid with a chlorine atom. The resulting 4-iodonaphthalene-1-sulfonyl chloride can then be purified by recrystallization from a suitable solvent, such as carbon tetrachloride, to yield the final product. oup.com While this specific conversion is documented, the general principle of converting sulfonic acids to sulfonyl halides can also involve other reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of a base like pyridine. google.comeurjchem.com

Table 1: Physical Properties of 4-Iodonaphthalene-1-sulfonyl Chloride

| Compound Name | Structure | Molecular Formula | Melting Point (°C) | Recrystallization Solvent |

|---|---|---|---|---|

| 4-Iodonaphthalene-1-sulfonyl chloride | C₁₀H₆ClIO₂S | 123-124 | Carbon tetrachloride |

Data sourced from Suzuki et al. oup.com

Preparation of 4-Iodonaphthalene-1-sulfonamides and Related Amide Derivatives

4-Iodonaphthalene-1-sulfonyl halides, particularly the sulfonyl chloride, are key precursors for the synthesis of sulfonamides. Sulfonamides are a significant class of compounds known for their chemical stability and presence in various biologically active molecules. eurjchem.comd-nb.info

The preparation of 4-iodonaphthalene-1-sulfonamide is accomplished through the reaction of 4-iodonaphthalene-1-sulfonyl chloride with an amine source. A direct method involves heating the sulfonyl chloride with aqueous ammonia (B1221849). oup.com This reaction proceeds via a nucleophilic attack of the ammonia nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide. The resulting 4-iodonaphthalene-1-sulfonamide can be isolated as a solid with a distinct melting point. oup.com This synthetic strategy is a common and effective way to produce primary sulfonamides. d-nb.info The synthesis of substituted sulfonamides can be achieved by using primary or secondary amines instead of ammonia.

Table 2: Physical Properties of 4-Iodonaphthalene-1-sulfonamide

| Compound Name | Structure | Molecular Formula | Melting Point (°C) | Synthesis Method |

|---|---|---|---|---|

| 4-Iodonaphthalene-1-sulfonamide | C₁₀H₈INO₂S | 211-213 | Heating the corresponding sulfonyl chloride with aqueous ammonia. |

Data sourced from Suzuki et al. oup.com

Mechanistic Pathways for Sulfonate Ester Formation

The formation of sulfonate esters from sulfonic acids and alcohols is a reaction of significant interest, particularly concerning process chemistry and the potential for impurity formation. pqri.orgresearchgate.net While specific kinetic studies on 4-iodonaphthalene-1-sulfonic acid are not extensively detailed in the literature, the general mechanistic principles established for other aryl and alkyl sulfonic acids are applicable.

Two primary mechanistic pathways are generally considered for sulfonate ester formation from a sulfonic acid and an alcohol (Figure 1). pqri.org

Pathway A: This pathway involves the nucleophilic attack of the sulfonate anion on a protonated alcohol. The alcohol is first protonated by the strong sulfonic acid to form an oxonium ion. This activated intermediate is then attacked by the sulfonate anion in an Sₙ2-type reaction, displacing a molecule of water and forming the sulfonate ester. pqri.orgenovatia.com

Pathway B: This pathway is analogous to the Aac2 mechanism for Fischer esterification of carboxylic acids. It involves the nucleophilic attack of the alcohol on the sulfur atom of the protonated sulfonic acid. pqri.org

Kinetic and mechanistic studies, including those using oxygen-labeled alcohols, have provided conclusive evidence that Pathway A is the predominant mechanism for sulfonate ester formation when reacting a sulfonic acid with an alcohol. pqri.orgenovatia.com The rate of ester formation is dependent on the concentrations of both the sulfonate anion and the protonated alcohol. researchgate.netenovatia.com

Several key conditions are necessary to promote the formation of sulfonate esters:

High Concentrations: The reaction requires high concentrations of both the sulfonic acid and the alcohol. researchgate.net

Anhydrous or Low-Water Conditions: The presence of water significantly inhibits the reaction. Water competes with the alcohol for protons and can also lead to the hydrolysis of the formed sulfonate ester, which is often a faster reaction than its formation. researchgate.netenovatia.com

Strong Acid: The acid must be strong enough to effectively protonate the alcohol. Sulfonic acids are sufficiently acidic for this purpose, whereas weaker acids like phosphoric acid are generally ineffective at catalyzing the reaction even in the absence of water. researchgate.netenovatia.com

Therefore, the formation of a sulfonate ester from 4-iodonaphthalene-1-sulfonic acid and an alcohol would be expected to proceed via the nucleophilic attack of the 4-iodonaphthalene-1-sulfonate anion on the corresponding protonated alcohol, with the reaction being most efficient under highly concentrated, anhydrous conditions.

Applications in Advanced Chemical Synthesis and Materials Science Research

Catalytic Applications of 4-Iodonaphthalene-1-sulfonic Acid and Its Analogs

The presence of the sulfonic acid group imparts strong Brønsted acidity, a key feature for catalysis, while the iodine atom offers a site for further functionalization, making 4-Iodonaphthalene-1-sulfonic acid and its related compounds highly adaptable for various catalytic systems.

Design and Application of Sulfonic Acid-Functionalized Heterogeneous Catalysts

Sulfonic acid-functionalized materials are a cornerstone of heterogeneous catalysis, offering the benefits of solid catalysts such as easy separation and reusability. tandfonline.com These catalysts are designed by immobilizing sulfonic acid groups onto solid supports. While direct research on 4-Iodonaphthalene-1-sulfonic acid in this specific context is limited in the provided results, the principles of creating such catalysts are well-established.

The general approach involves the sulfonation of a support material. For instance, silica (B1680970) can be functionalized with sulfonic acid groups to create catalysts like SBA-Pr-SO3H, which has been used in various organic transformations. tandfonline.com Similarly, other materials like zirconia and alumina (B75360) can be functionalized to create solid acid catalysts. mdpi.com The introduction of sulfonic acid groups can be achieved through methods like treatment with chlorosulfonic acid. mdpi.comrsc.org The resulting solid acid catalysts exhibit high catalytic activity in numerous reactions, including esterification, acetylation, and the synthesis of heterocyclic compounds. mdpi.com

Role as Brønsted Acid Catalysts in Acid-Catalyzed Organic Transformations

The sulfonic acid moiety (-SO3H) is a strong Brønsted acid, capable of donating a proton to initiate a wide array of acid-catalyzed organic reactions. alfachemic.comrsc.org This acidity is fundamental to the catalytic activity of 4-Iodonaphthalene-1-sulfonic acid and its analogs. Brønsted acid catalysts are crucial in many organic transformations, including cycloadditions and reactions of unsaturated acetals. acs.org

The development of strong Brønsted acids is a continuous effort in modern organic synthesis to broaden their utility to match that of Lewis acids. rsc.org The catalytic activity of these acids is often associated with their acidity. tcichemicals.com For example, chiral 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) has been developed as a potent chiral Brønsted acid catalyst. tcichemicals.com The application of such catalysts spans various reactions, including the synthesis of complex molecules. nih.gov

Integration into Solid Acid Catalysts (e.g., Hypercrosslinked Polymers, Sulfonated Graphene)

The integration of sulfonic acid functionalities into advanced materials like hypercrosslinked polymers (HCPs) and sulfonated graphene leads to robust and highly active solid acid catalysts. rsc.orgrsc.org

Hypercrosslinked polymers, synthesized through methods like Friedel–Crafts alkylation, offer a porous and high-surface-area support for catalytic groups. researchgate.net Sulfonated HCPs can be produced in a one-pot reaction using chlorosulfonic acid, which acts as both a polymerization catalyst and a sulfonating agent. rsc.orgchemrxiv.org This method allows for fine-tuning of the polymer's properties, which in turn affects its catalytic performance. rsc.org These sulfonated networks have demonstrated high acid site densities and have been employed as effective heterogeneous acid catalysts in reactions like the hydrolysis of cyclohexyl acetate (B1210297). rsc.org

Sulfonated graphitic carbon nitride (S-g-C3N4) is another example of a solid acid-base bifunctional catalyst. The sulfonation process introduces –SO3H groups onto the surface, imparting acidity to the material while it retains its basic character from nitrogen-containing moieties. rsc.org This dual functionality makes it a highly efficient, metal-free, and low-cost catalyst for reactions such as Knoevenagel condensation and tandem reactions. rsc.org

Utility as a Building Block in Complex Organic Synthesis

Beyond its catalytic prowess, 4-Iodonaphthalene-1-sulfonic acid serves as a valuable precursor in the construction of intricate organic molecules, leveraging both the reactivity of the iodine atom and the directing effects of the sulfonic acid group.

Precursor for the Synthesis of Novel Naphthalene-Based Molecular Architectures

The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry and materials science, and 4-Iodonaphthalene-1-sulfonic acid provides a functionalized starting point for creating new derivatives. nih.govijpsjournal.com The iodine atom can be readily substituted or participate in cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

For instance, 8-iodonaphthalene-1-carbaldehyde has been highlighted as a versatile building block for diversity-oriented synthesis. researchgate.net This demonstrates the potential of iodo-naphthalene derivatives to be transformed into a variety of novel structures. The synthesis of new building blocks for conjugated oligomers has also been a focus, with methods developed for creating substituted naphthalenes. diva-portal.org The development of naphthalene-heterocycle hybrids has also shown promise in generating compounds with potent biological activities. nih.gov

Contribution to Asymmetric Synthesis through Chiral Sulfonic Acid Derivatives

The development of chiral sulfonic acids is an expanding area of Brønsted acid catalysis, aiming to control the stereochemistry of chemical reactions. nih.gov Chiral sulfonic acids and their derivatives can be synthesized and utilized in a variety of asymmetric transformations. alfachemic.comd-nb.info

Application in the Chemical Modification of Biomolecules for Research Studies

The chemical modification of biomolecules is a cornerstone of biochemical and pharmaceutical research, enabling the study of protein function, the development of diagnostic tools, and the creation of novel therapeutic agents. The structure of 4-Iodonaphthalene-1-sulfonic acid offers a dual-functionality that could be highly advantageous in this field.

The sulfonic acid group (-SO₃H) is a strong acid, rendering it negatively charged and highly hydrophilic across a wide pH range. mdpi.com This property can be leveraged to enhance the water solubility of biomolecules to which it is attached, which is often a critical requirement for their biological activity and for facilitating their handling in aqueous research environments. numberanalytics.com The introduction of sulfonate groups is a known strategy to influence the properties of biomolecules like hormones and steroids. mdpi.comnumberanalytics.com

Simultaneously, the iodo-group on the naphthalene ring serves as a versatile reactive handle. Iodo-aromatic compounds are well-established as precursors in a variety of cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions. researchgate.netlookchem.com This reactivity allows for the covalent attachment of the naphthalene moiety to biomolecules. For instance, the iodine atom can act as a leaving group in nucleophilic substitution reactions, enabling conjugation to amino acid residues like cysteine within proteins. fiveable.me Hypervalent iodine reagents are also recognized for their role in the selective functionalization of peptides and proteins. nih.gov This dual capability suggests that 4-Iodonaphthalene-1-sulfonic acid could be a valuable reagent for tagging biomolecules, introducing both a point for further chemical elaboration via the iodo group and enhanced aqueous solubility due to the sulfonic acid. ontosight.ai

Innovations in Materials Science Through Sulfonation

The process of sulfonation is a key strategy in materials science for modifying the properties of polymers and other materials. mdpi.com The introduction of sulfonic acid groups can dramatically alter surface properties, hydrophilicity, and ionic conductivity.

Development of Advanced Functional Materials Incorporating Sulfonated Naphthalene Units

Naphthalene-based polymers are known for their thermal and chemical stability. mdpi.com The sulfonation of these polymers is a common method to create materials with tailored properties. For example, sulfonated naphthalene formaldehyde (B43269) condensates are used as dispersants due to the hydrophilic nature imparted by the sulfonate groups. google.com

By incorporating a unit like 4-Iodonaphthalene-1-sulfonic acid into a polymer backbone, it is conceivable to create advanced functional materials. The sulfonic acid groups would enhance the material's hydrophilicity and could act as ion-exchange sites. ontosight.ai This is particularly relevant in the development of membranes for applications such as fuel cells or water treatment, where proton or ion conductivity is crucial. tandfonline.comnih.govmdpi.com Research on sulfonated poly(ether sulfone) (SPES) and sulfonated poly(aryl ether ketone) (PAEK) membranes demonstrates that the degree of sulfonation is a key parameter in controlling these properties. tandfonline.comresearchgate.netscispace.com

Furthermore, the iodine atom would offer a site for post-polymerization modification. This could be used to graft other molecules onto the material's surface or to create cross-linked networks, further tuning the material's mechanical and chemical properties. The lability of the carbon-iodine bond can be exploited in various chemical transformations. acs.org

Fabrication of Sulfonated Biomaterials (e.g., Hydrogels, Scaffolds, Nanoparticles) for Research Applications

In the realm of tissue engineering and regenerative medicine, the development of biomaterials that can mimic the native extracellular matrix is of paramount importance. nih.govnih.gov Hydrogels, scaffolds, and nanoparticles are key platforms in this field, and their surface chemistry plays a critical role in their interaction with cells and biological systems.

The incorporation of sulfonic acid groups into biomaterials is a well-established strategy to enhance their performance. Sulfonated hydrogels, for instance, exhibit improved mechanical properties and stability. mdpi.comnih.gov A study on sulfonated hyaluronic acid (HA) hydrogels showed that the introduction of sulfonic acid groups led to an increase in the compressive modulus and enhanced biocompatibility. mdpi.comnih.govresearchgate.net The negative charges of the sulfonate groups can also be used to electrostatically bind and control the release of positively charged growth factors and other signaling molecules. nih.gov

Given this, 4-Iodonaphthalene-1-sulfonic acid could serve as a valuable small molecule precursor for the fabrication of such sulfonated biomaterials. google.com It could be incorporated into the structure of hydrogels or used to functionalize the surface of scaffolds and nanoparticles. The naphthalene unit would provide a rigid, aromatic component, while the sulfonic acid group would confer the desired hydrophilicity and charge. The iodine atom would again provide a reactive site for further functionalization, for example, by attaching cell-adhesive peptides or other bioactive molecules to the material's surface. acs.orgguidechem.com The fabrication of scaffolds with well-defined architectures is often achieved through techniques like 3D printing, and the use of functionalized precursors is key to creating materials with the desired biological and mechanical properties. plos.orgmdpi.com

The following table summarizes the potential effects of incorporating the functional groups of 4-Iodonaphthalene-1-sulfonic acid into biomaterials:

| Functional Group | Property Conferred | Potential Application in Biomaterials | Supporting Evidence |

| Sulfonic Acid (-SO₃H) | High hydrophilicity, negative charge | Enhanced water uptake in hydrogels, controlled release of growth factors, improved biocompatibility. | mdpi.commdpi.comnih.govresearchgate.netnih.gov |

| Iodo Group (-I) | Reactive handle for cross-coupling | Post-fabrication modification of scaffolds, attachment of bioactive molecules. | researchgate.netlookchem.comnih.govacs.org |

| Naphthalene Ring | Rigidity, aromaticity | Increased mechanical stiffness of hydrogels and scaffolds, thermal stability. | mdpi.com |

Computational and Mechanistic Investigations of 4 Iodonaphthalene 1 Sulfonic Acid Systems

Quantum Chemical Studies and Theoretical Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for analyzing the behavior of iodoarene compounds. These methods allow for the detailed examination of molecular properties and reaction energetics that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) calculations are frequently used to model the reaction pathways and determine the energetics of reactions involving iodoarenes. These calculations can predict the feasibility of a proposed mechanism by evaluating the activation energies of transition states and the thermodynamic stability of intermediates and products.

For instance, in the context of gold-catalyzed cross-coupling reactions, DFT calculations have been instrumental in supporting a turnover-limiting oxidative addition of an iodoarene to a gold(I) complex. nsf.gov These studies can elucidate the influence of ligands and counterions on the reaction energetics. nsf.gov Similarly, in iodoarene-catalyzed C–H amination reactions, DFT (specifically using the M06-2X functional) has shown that the preferred pathway involves an iodonium (B1229267) cation intermediate and proceeds through an energetically concerted transition state. acs.org

DFT modeling has also been applied to investigate the cyclization of N-alkenylamides catalyzed by hypervalent iodine reagents generated from iodoarenes. nih.gov These computational studies have revealed that the rate-limiting step is the cyclization of the substrate and have established a correlation between observed reaction rates and computationally derived activation energies for different iodoarene precatalysts. nih.gov In a photoredox-mediated β-C(sp³)–H arylation of 1-(o-iodoaryl)alkan-1-ones, DFT calculations supported a radical-relay stepwise mechanism involving single electron transfer (SET), halogen atom transfer (XAT), and 1,5-hydrogen atom transfer (1,5-HAT) processes. rsc.orgrsc.orgrsc.org

Table 1: Examples of DFT Applications in Iodoarene Chemistry

| Reaction Type | Computational Method | Key Findings |

| Gold-Catalyzed Cross-Coupling | DFT | Supports turnover-limiting oxidative addition of iodoarene. nsf.gov |

| Iodoarene-Catalyzed C–H Amination | DFT (M06-2X) | Favors a pathway with an iodonium cation intermediate. acs.org |

| Hypervalent Iodine-Catalyzed Cyclization | DFT | Correlates reaction rates with calculated activation energies. nih.gov |

| Photoredox β-C(sp³)–H Arylation | DFT | Elucidates a radical-relay stepwise mechanism. rsc.orgrsc.orgrsc.org |

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of 4-iodonaphthalene-1-sulfonic acid and related iodoarenes dictates their reactivity. Computational methods provide valuable tools to analyze this structure and derive reactivity descriptors. The sulfonate group is an electron-withdrawing group, which deactivates the naphthalene (B1677914) ring towards electrophilic attack. Conversely, the iodo group can act as a leaving group in various reactions.

Theoretical studies on the electrophilic iodination of naphthalene have shown that the reaction is reversible due to protodeiodination, a factor that increases with the electron-donor properties of the aromatic substrate. researchgate.net The positional reactivity in the sulfonation of naphthalenesulfonic acids is governed by the cation localization energies, steric hindrance, and the electronic effects of the sulfonate substituent. cdnsciencepub.com The substrate species undergoing electrophilic substitution in concentrated sulfuric acid is the arenesulfonate anion. cdnsciencepub.com

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of reactions involving 4-iodonaphthalene-1-sulfonic acid is crucial for optimizing reaction conditions and developing new synthetic methodologies.

Detailed Mechanistic Studies of Electrophilic Substitution and Coupling Reactions

The sulfonation of naphthalene is a classic example of an electrophilic aromatic substitution reaction. numberanalytics.comaskfilo.com The reaction with concentrated sulfuric acid typically yields naphthalene-1-sulfonic acid at lower temperatures, while the 2-isomer is favored at higher temperatures. docbrown.infoaskfilo.com The mechanism involves the attack of an electrophile, such as SO₃ or H₂S₂O₇, on the naphthalene ring to form a resonance-stabilized carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity. cdnsciencepub.comnumberanalytics.comaskfilo.comdocbrown.info The rate-determining step is the formation of this σ-complex. numberanalytics.com

In coupling reactions, iodoarenes can serve as precursors to highly reactive hypervalent iodine reagents or participate directly in metal-catalyzed cycles. nih.govacs.org For example, diaryliodonium salts, which can be derived from iodoarenes, are effective arylating agents for a wide range of nucleophiles under mild, metal-free conditions. diva-portal.org Mechanistic investigations, often supported by computational studies, have shed light on the nature of the intermediates and transition states in these transformations. nsf.govnih.gov

Investigation of Radical Processes in Iodoarene Chemistry

Radical processes are increasingly recognized as important pathways in iodoarene chemistry. Iodoarenes can participate in radical reactions through single-electron transfer (SET) processes or by forming aryl radical intermediates.

For instance, photoredox catalysis can induce the formation of aryl radicals from iodoarenes. rsc.orgrsc.orgrsc.org These radicals can then engage in subsequent reactions, such as hydrogen atom transfer (HAT) and radical-radical coupling. rsc.orgrsc.orgrsc.org Computational and experimental studies have been pivotal in confirming the involvement of radical intermediates in these reactions. researchgate.net For example, in the aminocarbonylation of aryl iodides, DFT calculations predicted that the reaction proceeds through the addition of an amine to a benzoyl radical, forming a zwitterionic radical intermediate. researchgate.net The involvement of aromatic cation radicals in the oxidation of aromatic compounds with hypervalent iodine reagents has been confirmed by spectroscopic techniques like electron spin resonance (ESR). nih.gov

Advanced Computational Tools in Chemical Research

Beyond standard DFT calculations, advanced computational tools are being increasingly applied to provide deeper insights into the chemistry of iodoarenes. Machine learning, for example, is emerging as a powerful technique for predicting reaction outcomes and discovering new catalysts. numberanalytics.com By training algorithms on large datasets of chemical reactions, machine learning models can predict properties like enantioselectivity in chiral hypervalent iodine-catalyzed reactions. chinesechemsoc.org These models can transform molecular structures and reaction conditions into feature vectors to establish a predictive relationship. chinesechemsoc.org Furthermore, the development of reasoning models in artificial intelligence shows promise in directly performing complex chemistry tasks, such as elucidating structures from NMR data and predicting reaction products. arxiv.org

Application of Machine Learning and Large Language Models for Reaction Prediction and Structure Elucidation

The integration of artificial intelligence (AI), particularly machine learning (ML) and large language models (LLMs), is revolutionizing computational chemistry, offering powerful tools for predicting reaction outcomes and elucidating complex molecular structures. mdpi.comresearchgate.net These advanced computational approaches are increasingly applied to systems involving complex aromatic compounds like naphthalene derivatives, providing insights that complement traditional experimental and heuristic methods. chemrxiv.orgchemrxiv.org By processing vast datasets, these models can identify intricate patterns and relationships between chemical structures, reaction conditions, and outcomes, thereby accelerating research and development. mdpi.comresearchgate.net

Machine Learning for Reaction Prediction

Reaction prediction in organic synthesis has long been a significant challenge, often relying on the experience and intuition of chemists. nih.gov Machine learning models are now being developed to bring a more quantitative and predictive capability to this field. neurips.cc These models are trained on extensive databases of documented chemical reactions, such as Reaxys, enabling them to forecast the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov

Recent research has demonstrated the development of ML algorithms specifically tailored for predicting synthetic conditions for complex organic materials, including perfluoro-iodinated naphthalene derivatives. chemrxiv.orgchemrxiv.org In one study, an ML algorithm that incorporated latent variables was created to predict previously unobserved reactions and their optimal conditions. chemrxiv.org This model successfully estimated the relationships between different substitution patterns and reaction yields, which were subsequently validated through high-yield experiments. chemrxiv.org The model's ability to capture the underlying physicochemical relationships was demonstrated by a high coefficient of determination (R² value > 0.99). chemrxiv.org

The predictive power of ML extends to forecasting reaction yields with significant accuracy. Models have been developed using in-situ sensor data from reactions to predict product formation in real-time. researchgate.netchemrxiv.org For instance, in Buchwald-Hartwig coupling reactions, ML models analyzing time-series data on properties like color and temperature achieved a mean absolute error (MAE) of just 1.2% for predicting the final yield. researchgate.netchemrxiv.org The utility of these models is not just in predicting outcomes but also in understanding which reaction parameters are most influential. researchgate.net

| ML Application | Model/Method | Subject | Key Finding/Performance Metric | Source |

|---|---|---|---|---|

| Reaction Condition Prediction | Neural Network | ~10 million reactions from Reaxys | Top-10 accuracy for predicting catalyst, solvent, and reagent: 69.6%. Temperature predicted within ±20 °C in 60-70% of cases. | nih.gov |

| Synthesis of Naphthalene Derivatives | ML with Latent Variables | Perfluoro-iodinated naphthalene derivatives | Accurately estimated substitution patterns and reaction yields; achieved an R² value >0.99. | chemrxiv.org |

| Yield Prediction | Machine Learning with Sensor Data | Buchwald-Hartwig coupling reactions | Mean Absolute Error (MAE) of 1.2% for final yield prediction. | researchgate.netchemrxiv.org |

| Reactivity Prediction | Gradient Boosting Decision Tree | Hypervalent Iodine (HVI) Reagents | Predicted Bond Dissociation Energies (a proxy for reactivity) with an R² score of 0.97. | researchgate.net |

Large Language Models for Structure Elucidation

Structure elucidation, the process of determining the precise atomic arrangement of a molecule from spectroscopic data, is another area where AI is making significant inroads. arxiv.org Traditionally a manual and often painstaking process, it is now being augmented by LLMs that are capable of "reasoning" through complex data in a manner that mimics human chemists. arxiv.org

Recent studies have shown that advanced reasoning-capable LLMs can successfully elucidate molecular structures from ¹H and ¹³C NMR data when provided with a molecular formula. arxiv.org These models go beyond simple data matching; they engage in a chain-of-thought process, considering chemical shifts, peak multiplicities, and double bond equivalents to deduce the correct structure. arxiv.org A benchmark study called ChemIQ, designed to test core concepts in organic chemistry, found that reasoning models could correctly generate the SMILES string for 74% of molecules containing up to 10 heavy atoms based on their NMR spectra. arxiv.org

| LLM Application | Model | Task | Performance/Key Finding | Source |

|---|---|---|---|---|

| Structure Elucidation from NMR | Reasoning Models (e.g., o3-mini) | Generate SMILES string from molecular formula and NMR data. | Correctly solved 74% of structures with up to 10 heavy atoms. Reasoning process mirrors that of a human chemist. | arxiv.org |

| Enhanced Structure Elucidation | LLM integrated with analysis tools | Identify correct structure from candidates using HSQC spectral data. | LLM-driven reasoning stage increased correct top-ranked structure identification by 26.4%. | chemrxiv.org |

| Reaction Outcome Prediction | Molecular Transformer (AI Model) | Predict the outcome of chemical reactions. | Platform has executed nearly 4 million predictions from 26,000 users. Performance is highly dependent on high-quality training data. | thieme.de |

| Knowledge-Enhanced Elucidation | GPT-4o with K-MSE framework | Deduce molecular structure from spectral data. | Framework boosted the performance of GPT-4o by over 20% by integrating an external molecular substructure knowledge base. | arxiv.org |

Analytical Methodologies for Research and Characterization of 4 Iodonaphthalene 1 Sulfonic Acid

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of 4-Iodonaphthalene-1-sulfonic acid, providing detailed information about its atomic composition and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For 4-Iodonaphthalene-1-sulfonic acid, both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Iodonaphthalene-1-sulfonic acid is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the naphthalene (B1677914) ring will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) due to their specific electronic environments and spin-spin interactions with neighboring protons. The presence of the electron-withdrawing sulfonic acid group and the iodine atom significantly influences the chemical shifts of the adjacent protons, causing them to appear at different frequencies.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For 4-Iodonaphthalene-1-sulfonic acid, ten distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene ring. The chemical shifts of these carbons will be influenced by the attached substituents. The carbon atom bonded to the iodine (C4) will show a characteristic shift, while the carbon attached to the sulfonic acid group (C1) will also have a distinct resonance. The remaining eight carbons will appear at chemical shifts typical for aromatic carbons, with their precise locations determined by their position relative to the substituents.

Multidimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further elucidate the structure. COSY experiments would reveal the coupling relationships between adjacent protons on the naphthalene ring, helping to assign the specific resonances. HSQC would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignment of both the ¹H and ¹³C spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Iodonaphthalene-1-sulfonic Acid Predicted data based on structure and known substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~145 |

| C2 | ~8.0 | ~125 |

| C3 | ~7.6 | ~130 |

| C4 | - | ~95 |

| C5 | ~8.2 | ~130 |

| C6 | ~7.7 | ~128 |

| C7 | ~7.8 | ~129 |

| C8 | ~8.9 | ~124 |

| C9 (bridgehead) | - | ~135 |

| C10 (bridgehead) | - | ~131 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Iodonaphthalene-1-sulfonic acid will display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The key functional groups and their expected IR absorption regions are:

O-H stretch: A very broad and strong absorption band is expected in the region of 3200-2500 cm⁻¹ due to the hydroxyl group of the sulfonic acid, which is often involved in hydrogen bonding.

Aromatic C-H stretch: These absorptions typically appear just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.

S=O stretch (asymmetric and symmetric): The sulfonic acid group will give rise to two strong absorption bands. The asymmetric stretch is typically found in the 1250-1160 cm⁻¹ region, while the symmetric stretch appears in the 1080-1010 cm⁻¹ region.

C=C stretch (aromatic): Multiple sharp, medium-intensity bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

S-O stretch: A band in the 700-600 cm⁻¹ region can often be attributed to the S-O single bond.

C-I stretch: The carbon-iodine bond vibration is expected to produce a weak to medium absorption in the low-frequency region of the spectrum, typically around 500-600 cm⁻¹.

Analysis of the IR spectrum of the closely related naphthalene-1-sulfonic acid confirms the presence of these characteristic bands, providing a strong reference for the interpretation of the spectrum of the iodo-derivative.

Table 2: Characteristic IR Absorption Bands for 4-Iodonaphthalene-1-sulfonic Acid

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (sulfonic acid) | 3200-2500 | Strong, Broad |

| Aromatic C-H | 3100-3000 | Medium |

| Aromatic C=C | 1600-1450 | Medium, Sharp |

| S=O (asymmetric) | 1250-1160 | Strong |

| S=O (symmetric) | 1080-1010 | Strong |

| S-O | 700-600 | Medium |

| C-I | 600-500 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of 4-Iodonaphthalene-1-sulfonic acid is C₁₀H₇IO₃S, which gives a molecular weight of approximately 334.1 g/mol . In a typical mass spectrum, a peak corresponding to the molecular ion ([M]⁺ or [M]⁻) or a pseudomolecular ion (e.g., [M-H]⁻ in negative ion mode) would be observed, confirming the molecular weight.

The fragmentation of 4-Iodonaphthalene-1-sulfonic acid under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways for aryl sulfonic acids include the loss of SO₃ (80 Da) or SO₂ (64 Da). researchgate.net The presence of the iodine atom also introduces specific fragmentation patterns, such as the loss of an iodine radical (127 Da) or the cleavage of the C-I bond. researchgate.net A potential deiodination reaction might also be observed, particularly when using certain mobile phase additives in LC-MS. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of 4-Iodonaphthalene-1-sulfonic Acid

| Fragment Ion | Proposed Structure | m/z | Notes |

|---|---|---|---|

| [M-H]⁻ | [C₁₀H₆IO₃S]⁻ | 333 | Pseudomolecular ion in negative mode |

| [M-SO₃]⁺· | [C₁₀H₇I]⁺· | 254 | Loss of sulfur trioxide |

| [M-I]⁺ | [C₁₀H₇SO₃]⁺ | 207 | Loss of iodine radical |

| [C₁₀H₇]⁺ | Naphthyl cation | 127 | Loss of both I and SO₃ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 4-Iodonaphthalene-1-sulfonic acid from reaction mixtures, byproducts, and impurities, as well as for assessing its purity.

Gas Chromatography (GC) and Thin Layer Chromatography (TLC) for Reaction Monitoring

Gas Chromatography (GC): Due to its low volatility and the presence of the highly polar sulfonic acid group, 4-Iodonaphthalene-1-sulfonic acid is not amenable to direct analysis by gas chromatography. Derivatization to a more volatile ester form would be necessary for GC analysis, but this is not a common approach for this class of compounds.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of reactions involving 4-Iodonaphthalene-1-sulfonic acid. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. For the analysis of naphthalenesulfonic acids, reversed-phase TLC plates or amino-functionalized silica (B1680970) gel plates are often used. A suitable mobile phase would typically consist of a mixture of a polar organic solvent (e.g., ethanol (B145695) or acetonitrile) and an aqueous buffer to control the ionization of the sulfonic acid group. Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm), as the naphthalene ring is UV-active.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantitative analysis and purification of 4-Iodonaphthalene-1-sulfonic acid. nih.gov It offers high resolution, sensitivity, and reproducibility.

A common HPLC method for the analysis of naphthalenesulfonic acids is reversed-phase HPLC. sielc.comresearchgate.net A C18 column is typically used as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with a controlled pH. The acidic nature of the sulfonic acid group means that its retention time will be highly dependent on the pH of the mobile phase. Ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral ion pair with the analyte, can also be employed to improve retention and peak shape.

Detection is typically performed using a UV detector, as the naphthalene ring system exhibits strong UV absorbance. The choice of wavelength for detection would be optimized to maximize the signal for 4-Iodonaphthalene-1-sulfonic acid. For preparative applications, the effluent corresponding to the peak of the desired compound can be collected for further use.

Table 4: Typical HPLC Conditions for the Analysis of Naphthalenesulfonic Acids

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and aqueous buffer (e.g., phosphate buffer at pH 3) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230 nm or ~270 nm sielc.com |

| Injection Volume | 10-20 µL |

Advanced Characterization for Material-Specific Properties

The functionalization of catalytic materials with 4-Iodonaphthalene-1-sulfonic acid imparts specific surface and chemical properties that are critical to their performance. To elucidate these properties, a suite of advanced characterization techniques is employed. These methods provide quantitative data on the material's physical architecture and the distribution and strength of its active acidic sites, which are paramount for optimizing catalytic activity and selectivity.

Techniques for Assessing Surface Area, Porosity, and Acid Site Density in Catalytic Materials

The efficacy of a catalyst often hinges on the extent of its surface area, the nature of its porous structure, and the number of available acid sites. For materials incorporating 4-Iodonaphthalene-1-sulfonic acid, several key analytical methodologies are utilized to quantify these parameters.

Surface Area and Porosity Analysis

The Brunauer-Emmett-Teller (BET) method is a fundamental technique for determining the specific surface area of a material. It involves the physisorption of an inert gas, typically nitrogen, at cryogenic temperatures. By analyzing the gas adsorption isotherm, the total surface area available for catalytic reactions can be calculated. A high surface area is generally desirable as it can lead to a greater dispersion of active sites.

Porosity is another critical physical characteristic, encompassing the size, volume, and distribution of pores within the catalytic support. Techniques such as nitrogen physisorption and mercury porosimetry are employed to characterize the porous network. Nitrogen physisorption is particularly useful for analyzing micropores (pore diameters < 2 nm) and mesopores (pore diameters between 2 and 50 nm), while mercury porosimetry can probe a wider range of pore sizes, including macropores (pore diameters > 50 nm). The pore architecture influences reactant and product diffusion rates to and from the active sites.

Illustrative Data for Surface Area and Porosity of a Functionalized Catalyst

Below is a hypothetical data table illustrating the kind of results obtained from BET and porosimetry analysis for a silica support before and after functionalization with 4-Iodonaphthalene-1-sulfonic acid.

| Parameter | Unfunctionalized Silica Support | Silica Functionalized with 4-Iodonaphthalene-1-sulfonic acid |

| BET Surface Area (m²/g) | 350 | 280 |

| Total Pore Volume (cm³/g) | 0.95 | 0.75 |

| Average Pore Diameter (nm) | 10.8 | 10.7 |

Note: This data is illustrative and intended to demonstrate the typical changes observed upon surface functionalization, which often leads to a decrease in surface area and pore volume due to the presence of the grafted functional groups.

Acid Site Density Determination

The concentration and strength of acid sites are crucial for the catalytic activity of materials functionalized with 4-Iodonaphthalene-1-sulfonic acid. Temperature-Programmed Desorption (TPD) is a widely used technique for this purpose. micromeritics.comresearchgate.netiitm.ac.in In a typical TPD experiment, a basic probe molecule, such as ammonia (B1221849) or pyridine, is adsorbed onto the catalyst's surface. The temperature is then ramped up at a linear rate, and a detector monitors the desorption of the probe molecule. The temperature at which desorption occurs provides information about the strength of the acid sites, while the amount of desorbed probe molecule can be used to quantify the total number of acid sites. micromeritics.com

For a more detailed analysis, Reactive Gas Chromatography (RGC) can be employed. This technique uses the decomposition of specific probe molecules, like alkylamines, to selectively count Brønsted acid sites. rsc.org The products of the decomposition reaction are quantified by a gas chromatograph, providing a sensitive measure of the acid site density. rsc.org

Inverse Gas Chromatography (IGC) is another powerful tool for characterizing the surface properties of solid materials. wikipedia.orgnih.govmdpi.comsurfacemeasurementsystems.comazom.com By injecting known probe molecules and measuring their retention times, IGC can provide information about the surface energy and the acid-base properties of the catalytic material. wikipedia.orgnih.govazom.com

Hypothetical Research Findings for Acid Site Density

The following table presents hypothetical TPD results for a catalyst functionalized with 4-Iodonaphthalene-1-sulfonic acid, showing the distribution of acid site strengths.

| Probe Molecule | Desorption Peak Temperature (°C) | Acid Site Strength | Acid Site Density (μmol/g) |

| Ammonia | 150 - 250 | Weak | 150 |

| Ammonia | 250 - 400 | Moderate | 95 |

| Ammonia | > 400 | Strong | 40 |

| Total | 285 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from TPD experiments. The distribution of weak, moderate, and strong acid sites is a critical factor in determining the catalyst's performance in specific reactions.

Future Research Directions and Emerging Opportunities for 4 Iodonaphthalene 1 Sulfonic Acid

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of sulfonated aromatic compounds often involves harsh reagents and generates significant waste. Future research will likely focus on developing more environmentally benign methods for the synthesis of 4-iodonaphthalene-1-sulfonic acid and its derivatives.

One promising avenue is the exploration of solvent-free sulfonation reactions. tandfonline.comresearchgate.net Microwave-assisted synthesis, for instance, has been shown to accelerate the sulfonation of aromatic compounds, often leading to higher yields in shorter reaction times and without the need for volatile organic solvents. tandfonline.comresearchgate.net Another green approach involves the use of solid acid catalysts, such as silica-supported sulfuric acid, which can be easily recovered and reused, minimizing waste. scispace.com

The use of biocatalysts , such as laccases, presents another exciting frontier. mdpi.comnih.govrsc.org Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including aromatic amines. mdpi.comnih.gov Research into laccase-mediated synthesis could lead to the development of highly selective and environmentally friendly processes for producing functionalized naphthalenesulfonic acids. mdpi.comrsc.org These enzymatic reactions typically occur under mild conditions in aqueous media, further enhancing their green credentials. nih.gov

The development of synthesis routes using recyclable organic acids as solvents instead of traditional mineral acids is also a key area of interest. rsc.org This approach not only reduces the environmental impact but can also improve reaction selectivity and yield.

Table 1: Comparison of Conventional and Green Synthesis Approaches for Sulfonated Aromatics

| Feature | Conventional Synthesis | Green Chemistry Approaches |

| Reagents | Concentrated sulfuric acid, oleum (B3057394) | Recyclable organic acids, solid acid catalysts, enzymes (laccases) |

| Solvents | Often requires harsh organic solvents | Solvent-free, aqueous media, or recyclable solvents |

| Energy Input | Often requires high temperatures and long reaction times | Microwave-assisted reactions can reduce time and energy |

| Waste Generation | High, with significant acid waste | Reduced waste, catalyst recyclability |

| Selectivity | Can lead to polysulfonation and side products | Potentially higher selectivity under milder conditions |

Exploration of Novel Catalytic Systems Utilizing 4-Iodonaphthalene-1-sulfonic Acid Derivatives

The sulfonic acid group in 4-iodonaphthalene-1-sulfonic acid makes it an attractive candidate for the development of novel acid catalysts. Furthermore, the iodine atom can be used as a handle for further functionalization, allowing for the creation of a diverse range of catalytic systems.

A significant area of future research lies in the development of heterogeneous catalysts . For instance, 4-iodonaphthalene-1-sulfonic acid derivatives could be immobilized on solid supports like silica (B1680970), zeolites, or polymers. researchgate.net A particularly promising support is graphene oxide (GO) , which can be functionalized with sulfonic acid groups to create highly efficient solid acid catalysts. rsc.orgshokubai.orgresearchgate.netrepec.orgacs.org These GO-based catalysts have shown excellent performance in various acid-catalyzed reactions, such as esterification and acetalization, and offer the advantages of high surface area, stability, and easy separation from the reaction mixture. rsc.orgresearchgate.netrepec.org

The synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) incorporating 4-iodonaphthalene-1-sulfonic acid as a building block is another exciting prospect. These porous materials could serve as highly active and selective catalysts for a variety of organic transformations.

Furthermore, the naphthalene-sulfonate moiety can act as a ligand for the synthesis of metal complexes with catalytic activity. mdpi.commdpi.combibliotekanauki.pl Vanadium complexes bearing naphthalene-bridged nitrogen-sulfonate ligands, for example, have demonstrated high catalytic activities in ethylene/propylene copolymerization. mdpi.com The iodine atom on the naphthalene (B1677914) ring could be further modified to tune the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the metal catalyst. Research in this area could lead to the discovery of new catalysts for important industrial processes, such as polymerization and cross-coupling reactions. mdpi.commdpi.com

Expansion into Advanced Functional Materials and Nanotechnology

The unique structure of 4-iodonaphthalene-1-sulfonic acid makes it a versatile component for the creation of advanced functional materials and for applications in nanotechnology.

One documented application is in the preparation of transparent zeolite-polymer hybrid materials . The incorporation of molecules like 4-iodonaphthalene-1-sulfonic acid into the channels of zeolites, which are then dispersed in a polymer matrix, can lead to materials with tunable optical properties. scirp.org Future work could explore how varying the structure of the naphthalene derivative affects the refractive index, luminescence, and other properties of these hybrid materials.

The development of functional polymers is another promising direction. core.ac.ukresearchgate.netdokumen.pubmdpi.com The sulfonic acid group can impart properties like ion conductivity, making polymers containing this moiety suitable for applications in membranes for fuel cells or batteries. The naphthalene unit can enhance thermal stability and introduce fluorescence properties. The iodine atom provides a site for post-polymerization modification, allowing for the introduction of other functional groups to create materials with tailored properties. For example, porous polymers linked through polyaminal structures based on naphthalene have shown effective uptake of CO2 and heavy metals. mdpi.com

In the realm of nanotechnology , 4-iodonaphthalene-1-sulfonic acid and its derivatives could be used to functionalize nanoparticles, such as gold or magnetic nanoparticles, to create novel sensors or drug delivery systems. The sulfonic acid group can enhance water solubility and provide a site for electrostatic interactions, while the iodinated naphthalene core can be used for further conjugation or to provide specific recognition capabilities. The use of sulfonated naphthalene derivatives in conjunction with graphene oxide to form nanocomposites for applications like electrocatalysis has also been explored. semanticscholar.org

Interdisciplinary Research Integrating Computational Chemistry and Artificial Intelligence

The fields of computational chemistry and artificial intelligence (AI) are poised to revolutionize the discovery and design of new molecules and materials. Applying these tools to 4-iodonaphthalene-1-sulfonic acid and its derivatives could significantly accelerate research and development.

Computational studies , such as those using Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of 4-iodonaphthalene-1-sulfonic acid and its potential derivatives. researchgate.netresearchgate.netacs.org These calculations can help in understanding reaction mechanisms, predicting the most stable conformations of molecules, and guiding the design of new catalysts and materials with desired properties. For instance, computational screening could be used to identify the most promising metal centers for complexation with 4-iodonaphthalene-1-sulfonic acid-based ligands for specific catalytic applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 4-iodonaphthalene-1-sulfonic acid in laboratory settings?